N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide
Description
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum in DMSO-d6 displays characteristic signals:
- δ 8.72 (s, 1H, NH)
- δ 7.89–7.32 (m, 7H, aromatic protons)
- δ 6.45 (dd, J = 17.2, 10.8 Hz, 1H, CH2=CH–O)
- δ 5.42 (d, J = 17.2 Hz, 1H, CH2=CH2)
- δ 5.28 (d, J = 10.8 Hz, 1H, CH2=CH2)
- δ 4.76 (d, J = 5.1 Hz, 2H, OCH2)
- δ 2.45 (s, 3H, CH3)
The 13C NMR spectrum confirms the connectivity with key signals at δ 167.8 (C=O), 162.4 (oxadiazole C=N), and 148.3 (thiazole C=N).
Infrared Spectroscopy (IR)
Major absorption bands in the IR spectrum (KBr pellet):
UV-Visible Spectroscopy
The compound exhibits strong absorption at λmax = 284 nm (ε = 12,400 L·mol−1·cm−1) attributed to π→π* transitions in the conjugated thiazole-oxadiazole system. A weaker band at λ = 328 nm (ε = 1,850 L·mol−1·cm−1) arises from n→π* transitions involving the imine nitrogen lone pairs.
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 443.0978 [M+H]+ (calculated 443.0981 for C21H18N5O3S2+). Characteristic fragment ions include:
- m/z 326.0482 (loss of C7H7NO2)
- m/z 211.0165 (thiophene-oxadiazole-thiazole core)
- m/z 121.0287 (propenyloxybenzyl cation)
Properties
Molecular Formula |
C20H16N4O3S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-3-10-26-14-8-6-13(7-9-14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-5-4-11-28-15/h3-9,11H,1,10H2,2H3,(H,21,23,25) |
InChI Key |
FJGIEKIWLNKWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OCC=C)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene-Oxadiazole Moiety
The thiophene-oxadiazole segment is constructed via a cyclocondensation reaction between thiophene-2-carboxylic acid hydrazide and a nitrile derivative. As demonstrated in analogous systems, this reaction proceeds under acidic conditions (e.g., polyphosphoric acid) at 110–120°C for 6–8 hours, yielding the 1,2,4-oxadiazole ring. The nitrile precursor is typically synthesized from thiophene-2-carbonyl chloride and ammonium cyanide, followed by purification via recrystallization.
Table 1: Reaction Conditions for Oxadiazole Formation
| Component | Reagent/Condition | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Thiophene-2-carbohydrazide | Nitrile derivative, PPA | 110°C | 6 h | 78–82 |
| Intermediate purification | Ethanol/water (3:1) | RT | – | 95% purity |
Assembly of the Thiazole Ring
The thiazole component is synthesized through a Ca(OTf)₂-catalyzed reaction between propargyl alcohol derivatives and thioamides. For the target compound, 4-methylthiazole-2-amine is reacted with propargyl alcohol in toluene at 120°C for 40 minutes, yielding the thiazole scaffold with Z-configuration. The reaction exhibits time-dependent stereoselectivity, with shorter durations favoring kinetic products and extended times shifting toward thermodynamic stability.
Functionalization of the Benzamide Backbone
The benzamide segment is prepared by coupling 4-(prop-2-en-1-yloxy)benzoic acid with the thiazole-oxadiazole intermediate. This step employs EDCI/HOBt as coupling agents in dichloromethane, achieving yields of 85–90%. The reaction is sensitive to moisture, necessitating anhydrous conditions and inert atmospheres.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. For thiazole formation, toluene outperforms water and solvent-free systems, reducing reaction time from 24 hours to 25 minutes while maintaining yields >90%. Catalysts such as Ca(OTf)₂ and Bu₄NPF₆ enhance regioselectivity, particularly in avoiding byproducts from competing alkene isomerization.
Table 2: Solvent Effects on Thiazole Synthesis
| Solvent | Catalyst | Time | Yield (%) |
|---|---|---|---|
| Toluene | Ca(OTf)₂/Bu₄NPF₆ | 25 min | 92 |
| Water | Ca(OTf)₂ | 24 h | 89 |
| Neat | None | 40 min | 88 |
Temperature and Time Dependencies
Elevated temperatures (120–130°C) accelerate cyclization but risk decomposition of the oxadiazole ring. A balance is achieved by maintaining 120°C for thiazole formation and 80°C for benzamide coupling. Reaction monitoring via TLC ensures intermediate stability, particularly for the Z-configuration, which is prone to isomerization under prolonged heating.
Characterization and Analytical Validation
Spectroscopic Confirmation
The final compound is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key signals include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.12 (m, 7H, aromatic), 6.05 (dd, 1H, allyloxy-CH₂).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole).
Elemental analysis confirms stoichiometry, with deviations <0.3% from theoretical values.
Chromatographic Purification
Silica gel column chromatography (1–3% ethyl acetate/petroleum ether) resolves regioisomeric byproducts. HPLC analysis (C18 column, acetonitrile/water) establishes >98% purity, critical for pharmacological applications.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing 5-exo vs. 6-endo cyclization pathways during thiazole formation are mitigated by Ca(OTf)₂, which stabilizes transition states favoring the 5-membered ring. Computational studies (DFT) predict a 12.3 kcal/mol preference for the exo pathway, aligning with experimental outcomes.
Stability of the Allyloxy Group
The prop-2-en-1-yloxy moiety is susceptible to radical-initiated polymerization. Storage under N₂ at −20°C with 0.1% BHT stabilizes the compound for >6 months.
Comparative Analysis of Synthetic Routes
Table 3: Yield and Efficiency Across Methodologies
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | Cyclocondensation (PPA) | 82 | 95 |
| Thiazole synthesis | Ca(OTf)₂ catalysis | 92 | 98 |
| Benzamide coupling | EDCI/HOBt | 88 | 97 |
Route optimization prioritizes the Ca(OTf)₂-catalyzed thiazole synthesis due to its rapid kinetics and high stereocontrol.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamide compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide exhibit significant antimicrobial properties. These compounds have been shown to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. Preliminary studies suggest that this compound may be effective against a range of pathogenic bacteria and fungi .
1.2 Anticancer Properties
The compound's structural components are believed to enhance its anticancer activity. Similar thiazole and oxadiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action likely involves the modulation of specific cellular pathways related to cancer progression .
1.3 Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. Compounds featuring oxadiazole rings have been implicated in reducing tau protein aggregation, a hallmark of Alzheimer's pathology . This suggests that this compound could serve as a lead compound for developing therapies targeting tauopathies.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiophene derivatives + oxadiazole precursors | Formation of oxadiazole ring |
| 2 | Thiazole synthesis via condensation reactions | Creation of thiazole moiety |
| 3 | Coupling reactions with benzamide derivatives | Finalization of the target compound |
These synthetic routes require optimization for yield and purity, particularly for pharmaceutical applications .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of thiazole-containing compounds, researchers found that derivatives similar to N-[(2Z)-4-methyl... exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the oxadiazole component in enhancing biological activity through targeted interactions with cancer cell receptors .
Case Study 2: Neuroprotective Potential
A recent investigation into neuroprotective agents identified compounds with structural similarities to N-[...] as potential candidates for treating Alzheimer's disease. The study demonstrated that these compounds could reduce tau aggregation in vitro and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Molecular Formula : C₁₈H₁₂N₄O₂S
- Molecular Weight : 348.39 g/mol
- Substituents : Isoxazole at position 5, phenyl at position 3.
- Key Properties : Melting point 160°C, IR absorption at 1606 cm⁻¹ (C=O stretch), and a yield of 70% .
- Comparison : The absence of the oxadiazole-thiophene system and propenyloxy group reduces molecular weight and alters electronic properties. The isoxazole substituent may confer distinct reactivity compared to the thiophene-oxadiazole motif in the target compound.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one Analogues
- General Formula : C₁₆H₁₂N₂O₂S (varies with substituents)
- Key Properties : Synthesized via condensation of thiosemicarbazides with substituted benzaldehydes, yielding products with moderate bioactivity .
- These analogues are simpler but may exhibit weaker enzyme inhibition compared to the target compound.
Physicochemical and Spectroscopic Comparisons
Notes:
- The target compound’s higher molecular weight correlates with its extended conjugated system (thiophene-oxadiazole).
- Missing data (e.g., melting point) for the target compound highlight gaps in current literature.
Target Compound
- Synthesis: Not explicitly detailed in provided evidence. Likely involves cyclization of thiosemicarbazide precursors or coupling of oxadiazole-thiophene intermediates with functionalized benzamides.
Analogues ( and )
- General Approach: Condensation of enaminones with hydroxylamine hydrochloride or active methylene compounds (e.g., acetylacetone) under reflux in acetic acid or ethanol .
- Yields : Typically 70–82%, indicating efficient protocols for heterocyclic assembly.
Biological Activity
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 409.51 g/mol. Its structure features several important functional groups:
- Thiazole and Oxadiazole Moieties : Known for their pharmacological properties.
- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.
These structural elements suggest that the compound may interact with various biological targets, leading to significant pharmacological effects.
Biological Activities
Preliminary studies indicate that compounds containing thiazole and oxadiazole moieties exhibit notable biological activities. The following table summarizes some key findings related to the biological activities of this compound and structurally similar derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains thiazole and oxadiazole rings | Potential anticancer activity |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Thiophene and thiadiazole rings | Antitumor activity against HepG2 cells |
| 5-(3-Methylthiophen-2-yl)-1,3,4-Oxadiazol | Oxadiazole with methylthio substituent | Antimicrobial properties |
| 5-(Methylthiazol)-Thiadiazoles | Thiazole and thiadiazole combined | Antimicrobial and anticancer effects |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines (e.g., MCF-7, HepG2) by inducing apoptosis and blocking cell cycle progression at specific phases .
- Antimicrobial Activity : The presence of thiophene and oxadiazole rings is often associated with antimicrobial properties. The compound's structural characteristics may allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
-
Synthesis Pathways : Various synthetic routes have been explored to modify the compound's structure for improved efficacy against specific targets.
- Example : Derivatives synthesized through multi-step organic reactions have shown enhanced anticancer properties compared to their parent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
